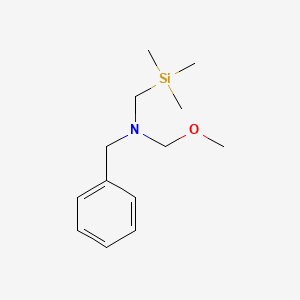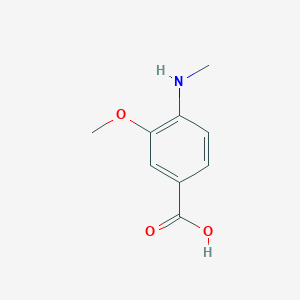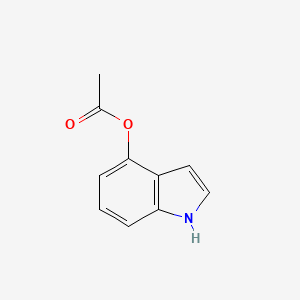
4-Acetoxyindol
Übersicht
Beschreibung
4-Acetoxyindole is an organic compound with the molecular formula C10H9NO2. It is a derivative of indole, featuring an acetoxy group at the fourth position of the indole ring. This compound is of significant interest due to its versatile applications in organic synthesis and potential biological activities.
Wissenschaftliche Forschungsanwendungen
4-Acetoxyindole has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex indole derivatives and natural products.
Biology: It is used in the study of indole-based biological pathways and as a precursor for biologically active compounds.
Medicine: Research into its potential therapeutic effects, including anticancer and antimicrobial activities, is ongoing.
Industry: It is employed in the development of dyes, pigments, and other industrial chemicals
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 4-Acetoxyindole can be synthesized through various methods. One common approach involves the acetylation of 4-hydroxyindole using acetic anhydride in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, with the mixture being stirred at room temperature or slightly elevated temperatures until the reaction is complete .
Industrial Production Methods: In an industrial setting, the synthesis of 4-acetoxyindole may involve more scalable and efficient processes. For instance, the use of continuous flow reactors can enhance the reaction efficiency and yield. Additionally, the purification of the product can be achieved through crystallization or chromatographic techniques to ensure high purity .
Analyse Chemischer Reaktionen
Types of Reactions: 4-Acetoxyindole undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into different reduced forms, such as 4-hydroxyindole.
Substitution: Electrophilic substitution reactions can introduce various substituents at different positions on the indole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be employed under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce halogenated or nitrated indole derivatives .
Wirkmechanismus
The mechanism of action of 4-acetoxyindole involves its interaction with various molecular targets and pathways. In biological systems, it can undergo enzymatic transformations to produce active metabolites that interact with cellular receptors and enzymes. These interactions can modulate biological processes such as cell signaling, gene expression, and metabolic pathways .
Vergleich Mit ähnlichen Verbindungen
4-Hydroxyindole: A precursor in the synthesis of 4-acetoxyindole, it shares similar structural features but lacks the acetoxy group.
Psilocybin: A naturally occurring compound with a similar indole structure, known for its psychoactive properties.
5-Methoxyindole: Another indole derivative with a methoxy group at the fifth position, used in various chemical and biological studies.
Uniqueness: 4-Acetoxyindole is unique due to its specific acetoxy substitution, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for targeted synthetic and research applications .
Eigenschaften
IUPAC Name |
1H-indol-4-yl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c1-7(12)13-10-4-2-3-9-8(10)5-6-11-9/h2-6,11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXDMUHFTJWEDEF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=CC2=C1C=CN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70342707 | |
| Record name | 4-Acetoxyindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70342707 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5585-96-6 | |
| Record name | 4-Acetoxyindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70342707 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
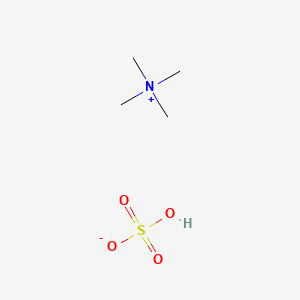
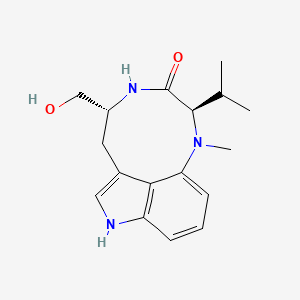
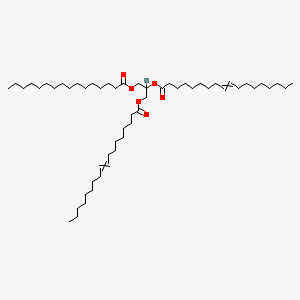
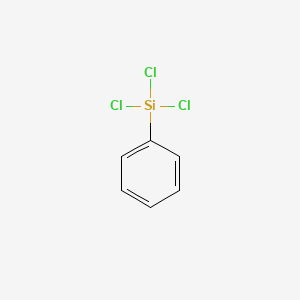
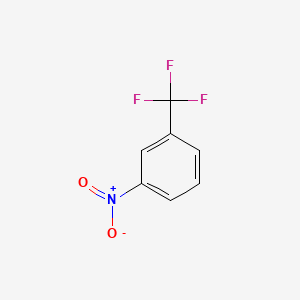
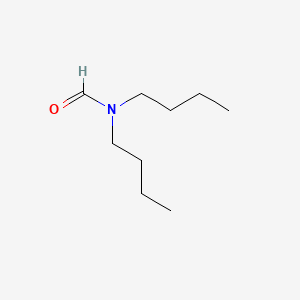
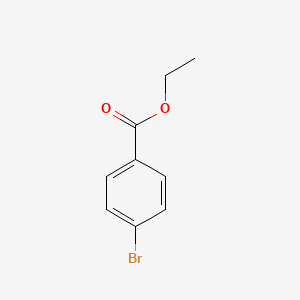

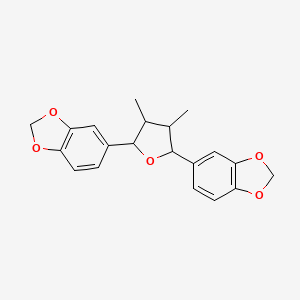
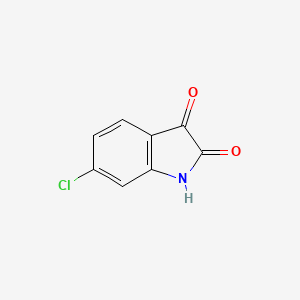

![[1,1'-Biphenyl]-2,3'-diol](/img/structure/B1630524.png)
